N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole moiety linked to a benzo[d]thiazole ring via an acetamide bridge, with a fluorine atom substituent enhancing its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions:
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Formation of Benzimidazole Intermediate: : The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
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Synthesis of Benzo[d]thiazole Intermediate: : The benzo[d]thiazole ring is synthesized by reacting 2-aminothiophenol with 4-fluorobenzaldehyde in the presence of an oxidizing agent like iodine or bromine.
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Coupling Reaction: : The benzimidazole and benzo[d]thiazole intermediates are then coupled through an acetamide linkage. This step involves the reaction of the benzimidazole intermediate with chloroacetyl chloride to form a chloroacetamide intermediate, which is subsequently reacted with the benzo[d]thiazole intermediate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole and benzo[d]thiazole rings, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule, often using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and benzo[d]thiazole derivatives in various chemical reactions.
Biology
Biologically, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it could inhibit specific enzymes or receptors, making it a candidate for treating diseases like cancer or bacterial infections.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor for more complex molecules in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA, depending on its application. For instance, in anticancer research, it might inhibit a key enzyme involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-methylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Uniqueness
Compared to similar compounds, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly interesting for drug development.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c1-24(18-23-17-11(19)5-4-8-14(17)26-18)10-16(25)20-9-15-21-12-6-2-3-7-13(12)22-15/h2-8H,9-10H2,1H3,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVFPSAGMRLDLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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